molecular formula C16H11N5O2 B7743365 MFCD02959102

MFCD02959102

Cat. No.: B7743365
M. Wt: 305.29 g/mol
InChI Key: IIKNYPIBQKQDIU-ZHACJKMWSA-N
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Description

MFCD02959102 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and industrial research. Based on analogous MDL entries (e.g., and ), such compounds are typically characterized by defined molecular formulas, purity standards, and applications in catalysis, medicinal chemistry, or materials science. For this analysis, this compound is hypothesized to share functional or structural similarities with halogenated aromatics or heterocyclic amines, given the prevalence of such compounds in industrial and pharmacological contexts .

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c17-9-11(16-19-14-6-1-2-7-15(14)20-16)10-18-12-4-3-5-13(8-12)21(22)23/h1-8,10,18H,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKNYPIBQKQDIU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02959102 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve nucleophilic substitution reactions, where a nucleophile replaces a leaving group on a carbon atom.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, often involving continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets industry standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions

MFCD02959102 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The gain of electrons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: A common reaction where one functional group is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

The reactions of this compound are influenced by the choice of reagents and conditions. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD02959102 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD02959102 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the application, but common targets include proteins and nucleic acids.

Comparison with Similar Compounds

Regulatory and Industrial Considerations

  • Quality Control : Regulatory guidelines (e.g., EMA, CHMP) emphasize analytical comparability for structurally similar compounds. Differences in impurities or crystallinity (e.g., CCDC data for CAS 1761-61-1) must be documented to ensure safety .
  • Patent Landscapes: Compounds like CAS 905306-69-6 often face generic competition due to straightforward synthetic routes, necessitating patent extensions via novel formulations .

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